
1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl- is an organic compound with the molecular formula C8H18O2. It is a type of diol, which means it contains two hydroxyl groups (-OH). This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl- can be achieved through several synthetic routes. One common method involves the reaction of 1,3-propanediol with 1-ethylpropyl bromide under basic conditions to form the desired product. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out at room temperature and monitored using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or other reduced products. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines. This can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its diol functionality makes it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols. It serves as a substrate for various enzymes and helps in understanding their mechanisms.
Medicine: Research is being conducted on the potential therapeutic applications of this compound. It may have properties that make it useful in drug development.
Industry: The compound is used in the production of polymers and other materials. Its diol groups can react with diisocyanates to form polyurethanes, which have applications in coatings, adhesives, and foams.
Mechanism of Action
The mechanism by which 1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl- exerts its effects depends on the specific context in which it is used. In chemical reactions, the hydroxyl groups can participate in various mechanisms such as nucleophilic substitution or elimination. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl- can be compared with other similar compounds such as:
1,3-Propanediol: The parent compound with two hydroxyl groups. It is simpler in structure and has different reactivity.
2-Methyl-2-propyl-1,3-propanediol: A similar diol with a methyl group instead of an ethyl group. This slight difference in structure can lead to variations in reactivity and applications.
1,3-Butanediol: Another diol with a different carbon chain length. It has different physical and chemical properties compared to 1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl-.
The uniqueness of 1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl- lies in its specific structure, which imparts distinct reactivity and applications in various fields.
Properties
CAS No. |
25451-08-5 |
|---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
2-pentan-3-yl-2-propylpropane-1,3-diol |
InChI |
InChI=1S/C11H24O2/c1-4-7-11(8-12,9-13)10(5-2)6-3/h10,12-13H,4-9H2,1-3H3 |
InChI Key |
NPEHUZMVONIBGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CO)(CO)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


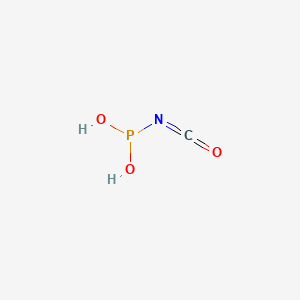
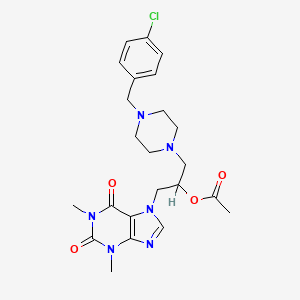
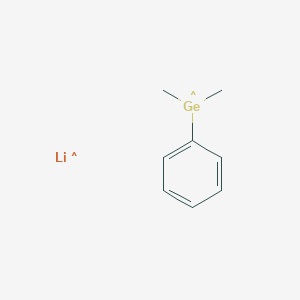
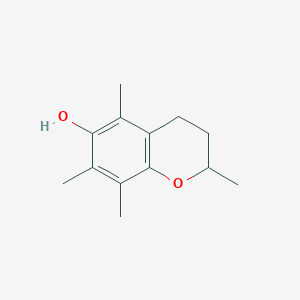
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)

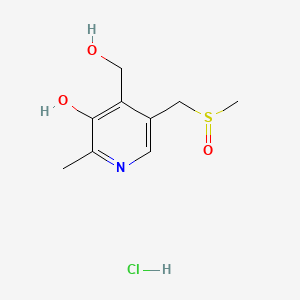
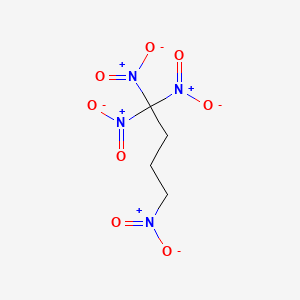
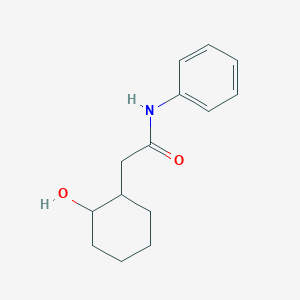
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
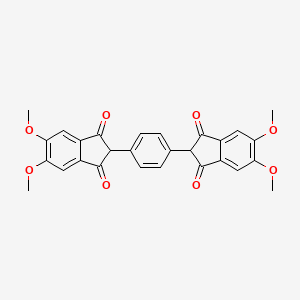

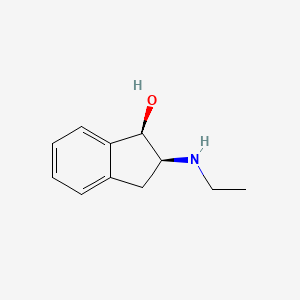
![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)
